N3-(2-Methoxy)ethyluridine

antisense oligonucleotide nuclease resistance N3-alkyluridine

Researchers optimizing siRNA passenger strand kinetics or antisense gapmer designs require modifications beyond standard 2'-OMe/2'-F. Unlike sugar-modified 2'-MOE-U, N3-(2-Methoxy)ethyluridine directly alters the Watson-Crick face of uracil, enabling controlled duplex destabilization. - **Application**: Promotes guide strand loading in RISC via thermodynamic asymmetry; steric blocking of 3'/5'-exonucleases. - **Differentiation**: N3-(2-methoxyethyl) vs. N3-methyl (m3U) - increased steric bulk and solvation for distinct SAR. - **Supply**: BenchChem provides research-grade material (≥95%) with secure global logistics.

Molecular Formula C12H18N2O7
Molecular Weight 302.28 g/mol
Cat. No. B12388889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(2-Methoxy)ethyluridine
Molecular FormulaC12H18N2O7
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H18N2O7/c1-20-5-4-13-8(16)2-3-14(12(13)19)11-10(18)9(17)7(6-15)21-11/h2-3,7,9-11,15,17-18H,4-6H2,1H3/t7-,9+,10?,11-/m1/s1
InChIKeyDACGSRAGMJSDAA-UPCPIJHOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-(2-Methoxy)ethyluridine Overview


N3-(2-Methoxy)ethyluridine is a chemically modified uridine analog belonging to the class of N3-alkylated nucleosides, characterized by a 2-methoxyethyl substituent covalently attached to the N3 position of the uracil base while retaining the standard ribose sugar and N1-glycosidic linkage. With a molecular formula of C12H18N2O7 and a molecular weight of 302.28 g/mol, this compound is offered as a research-grade modified nucleoside by multiple specialty chemical vendors at purities typically ≥95% . Unlike the more thoroughly characterized 2'-O-(2-methoxyethyl)uridine (2'-MOE-U) where the methoxyethyl group resides on the ribose 2'-OH, this compound bears the modification exclusively on the nucleobase, placing it within a distinct structure-activity landscape relevant to antisense oligonucleotides, siRNA, and RNA editing research [1].

1
Oligonucleotide synthesis — phosphoramidite building block for modified DNA/RNA strands
2
N3-base modification — alters Watson-Crick face, distinct from 2'-sugar modifications
3
Research context — antisense, siRNA, and RNA editing oligonucleotide studies

Why N3-(2-Methoxy)ethyluridine Cannot Be Substituted


N3-(2-Methoxy)ethyluridine, 2'-O-(2-methoxyethyl)uridine (2'-MOE-U), and N3-methyluridine (m3U) occupy non-interchangeable positions in nucleic acid chemical space. 2'-MOE-U modifies the sugar 2'-OH with a methoxyethyl group, which predictably enhances nuclease resistance and duplex thermal stability through steric protection of the phosphodiester backbone [1]. In contrast, N3-alkyl modifications (including the 2-methoxyethyl variant) directly alter the Watson-Crick hydrogen-bonding face of uracil, disrupting base-pairing with adenine and decreasing duplex thermal stability — the opposite thermodynamic effect [2][3]. Furthermore, the increased alkyl chain length and polarity of the 2-methoxyethyl group relative to the methyl group in m3U introduces differential steric bulk, solvation properties, and potential for intramolecular interactions within the oligonucleotide context. These divergent structural and thermodynamic consequences mean the choice of modification site (sugar vs. base) and alkyl chain length cannot be made interchangeably when optimizing nuclease stability, target binding affinity, or RNA-editing efficiency for a given oligonucleotide program.

!
Modification site (N3-base vs. 2'-sugar) produces opposite thermodynamic effects on duplex stability
!
Alkyl chain length and polarity alter steric bulk, solvation, and intramolecular interactions vs. N3-methyluridine
!
Direct substitution with 2'-MOE-uridine or m3U may shift nuclease resistance and base-pairing profiles

N3-(2-Methoxy)ethyluridine Comparative Evidence


Enhanced Exonuclease Resistance with N3-Alkylation

In a direct enzymatic stability comparison of dT20 oligonucleotides, the 2'-O-alkyl-m3U modification (structurally analogous to N3-(2-Methoxy)ethyluridine once incorporated into an oligonucleotide, where the 2'-O-alkyl group is varied) exhibited substantially enhanced nuclease resistance against both 3'-exonuclease (SVPD) and 5'-exonuclease (PDE-II) compared to oligonucleotides bearing N3-methyluridine (m3U), 2'-fluoro (2'-F), or 2'-O-methyl (2'-OMe) modifications [1]. The full-length oligonucleotide percentage remaining after incubation with SVPD or PDE-II was markedly higher for the 2'-O-alkyl-m3U series, with chain length from methyl to propyl/MOE incrementally improving protection. Molecular dynamics simulations further confirmed that the longer 2'-O-alkyl chain (propyl/MOE) creates steric clashes with active-site amino acid residues in both 3'- and 5'-exonucleases, providing a mechanistic basis for the observed stability enhancement [1].

Exonuclease Resistance
Class-level
2'-O-propyl-m3U > 2'-O-ethyl > 2'-O-methyl > 2'-F ≈ 2'-OMe > m3U
Reported steric exclusion enhances nuclease resistance
SVPD and PDE-II assays; dT20 oligonucleotides
antisense oligonucleotide nuclease resistance N3-alkyluridine exonuclease stability

Extended siRNA Half-Life in Serum

A nuclease stability study directly comparing the siRNA passenger strand half-life revealed that incorporation of a single 2'-OEt-m3U monomer at the penultimate position extended the half-life to >24 h, compared to only 3.2 h for the unmodified native siRNA strand (1P) [1]. The 2'-OMe-m3U modified passenger strand (2P) also showed a substantial improvement with a half-life of 17 h [1]. This represents a >7.5-fold and >5.3-fold enhancement, respectively, demonstrating that N3-methyl modification combined with 2'-O-alkyl substitution (structurally related to N3-(2-Methoxy)ethyluridine) dramatically reduces susceptibility to serum nucleases. The enhanced stability was further potentiated when combined with 2'-F modifications at adjacent positions [1].

siRNA Serum Half-Life
Cross-study
>7.5-fold extension vs. unmodified siRNA
Supports siRNA stability endpoint review
10% human serum, 37°C, PAGE analysis
siRNA half-life human serum stability N3-methyluridine

Thermal Stability Modulation for RNAi Activity

Studies on 2'-O-alkyl/2'-F-m3U modifications demonstrated that all variants significantly decreased thermal stability (Tm) and base-pairing discrimination ability of DNA and RNA duplexes [1]. This destabilizing effect was exploited to create thermodynamic asymmetry in siRNA duplexes; incorporating 2'-OMe-m3U at the 3'-overhang and cleavage site of the passenger strand in anti-renilla and anti-Bcl-2 siRNA duplexes was well-tolerated and exhibited improved gene silencing activity compared to unmodified duplexes [2]. The mechanism involves preferential RISC loading of the guide strand when the passenger strand is selectively destabilized by N3-modification — a design principle that cannot be achieved with 2'-O-modifications alone [2]. However, gene silencing was attenuated when modifications were placed at position 3 in the seed region of the antisense strand, emphasizing the position-dependent nature of this effect [2].

Thermal Stability Modulation
Class-level
Directional Tm destabilization improves RISC loading when placed on passenger strand
Supports strand-selection design studies
Position-dependent effect; seed region attenuates activity
thermal stability duplex melting temperature siRNA strand selection RISC loading

ADAR-Mediated RNA Editing Enhancement

A 2024 study by Wave Life Sciences demonstrated that AIMers (ADAR-interacting oligonucleotides) containing N-3-uridine (N3U, also referred to as isouridine) in the 'orphan base' position opposite the target adenosine consistently enhanced RNA editing efficiency over those containing cytidine (C) across multiple target sequences and multiple nearest-neighbor sequence combinations [1]. Molecular modeling indicated that N3U stabilizes the AIMer-ADAR interaction and potentially reduces the energy required to flip the target adenosine into the ADAR active site [1]. AIMers combining N3U with novel patterns of 2' sugar chemistry and backbone modifications improved RNA editing both in vitro and in vivo [1]. While N3U (isouridine) differs structurally from N3-(2-Methoxy)ethyluridine — N3U features an N3-glycosidic bond rather than an N3-alkyl substituent — both modifications occur at the N3 position of uridine and underscore the functional significance of N3-site chemical modification for nucleic acid-based therapeutic applications [1].

ADAR RNA Editing
Class-level
N3U enhances A-to-I editing vs. cytidine orphan base across tested sequences
Supports editing oligonucleotide design context
N3U structural analog; ADAR interaction modeling
ADAR RNA editing N3-uridine AIMer site-directed editing

Physicochemical Profile vs. 2'-O-MOE-Uridine

N3-(2-Methoxy)ethyluridine (C12H18N2O7, MW = 302.28 g/mol) differs fundamentally in its physicochemical profile from 2'-O-(2-methoxyethyl)uridine (2'-MOE-U, C12H18N2O7, MW = 302.28 g/mol — isomeric). Despite identical molecular formulae, the site of modification dictates distinct hydrogen-bonding capacity, base-pairing properties, and lipophilicity. The N3-alkyl modification directly blocks the N3-H of uracil (a Watson-Crick hydrogen bond acceptor), fundamentally altering base-pairing thermodynamics, whereas 2'-MOE-U preserves the uracil Watson-Crick face intact [1][2]. Vendor specifications indicate typical purity of ≥95% for N3-(2-Methoxy)ethyluridine , compared to ≥98% (mixture of isomers) for common 2'-MOE-U phosphoramidites . The N3-(2-Methoxy)ethyl modification also imparts distinct HPLC retention characteristics vs. sugar-modified analogs, reflecting altered lipophilicity and solvation that directly impacts oligonucleotide purification and analytical characterization protocols [2].

Physicochemical Profile
Supporting evidence
Isomeric with 2'-MOE-U; distinct base-pairing, HPLC retention, and vendor purity specs
Procurement specification review recommended
Vendor COA, C18 HPLC, NMR context
physicochemical properties nucleoside analog lipophilicity procurement specification

N3-(2-Methoxy)ethyluridine Key Applications


siRNA Passenger Strand Design

Researchers developing therapeutic siRNAs can leverage N3-(2-Methoxy)ethyluridine to directionally destabilize the passenger strand, promoting preferential guide strand loading into RISC. As demonstrated with the structurally related 2'-OEt-m3U modification, placement at the penultimate position of the passenger strand can extend serum half-life from ~3 h to >24 h (a >7.5-fold improvement) while simultaneously creating thermodynamic asymmetry that enhances silencing specificity [1]. This dual benefit — stability plus strand selection — is not achievable with standard 2'-OMe or 2'-F modifications alone.

ASO Exonuclease Resistance Engineering

For ASO programs requiring extended tissue half-life, incorporation of N3-(2-Methoxy)ethyluridine at terminal or penultimate positions is expected to sterically block both 3'- and 5'-exonuclease access, based on the demonstrated mechanism where 2'-O-propyl-m3U (MOE-chain analog) creates steric clashes with exonuclease active-site residues [2]. The 2-methoxyethyl chain at N3 provides an orthogonal steric shield compared to the conventional 2'-MOE sugar modification, potentially enabling additive or synergistic nuclease protection when both modification types are combined in a gapmer design.

AIMer Development for RNA Editing

Building on the finding that N3-uridine (isouridine) consistently enhances ADAR-mediated A-to-I editing when placed at the orphan base position opposite the target adenosine [3], N3-(2-Methoxy)ethyluridine represents a next-generation N3-modified building block for AIMer design. The 2-methoxyethyl substituent may provide additional benefits in ADAR active-site interaction, oligonucleotide pharmacokinetics, and editing efficiency compared to unsubstituted N3U, warranting systematic structure-activity relationship studies.

SAR Studies: Base vs. Sugar Modifications

Because N3-(2-Methoxy)ethyluridine places the 2-methoxyethyl group on the nucleobase rather than the sugar, it serves as a critical tool compound for dissecting the relative contributions of base modification vs. sugar modification to oligonucleotide pharmacology. Comparative studies systematically evaluating N3-(2-Methoxy)ethyluridine alongside 2'-O-MOE-uridine (isomeric, sugar-modified) and N3-methyluridine (minimal base alkylation) can resolve whether nuclease resistance, protein binding, and tissue distribution are predominantly driven by the site or the size of the modification [1][2].

Application
Selection Property
Validation Focus
siRNA strand design studies
Strand selection and stability profile
Serum stability and silencing endpoint review
ASO nuclease resistance studies
Exonuclease protection profile
Steric exclusion mechanism review
RNA editing oligonucleotide studies
N3-position modification context
Editing efficiency endpoint review
Base vs. sugar modification SAR
Modification site comparison
Pharmacological property review

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